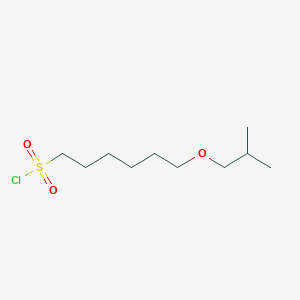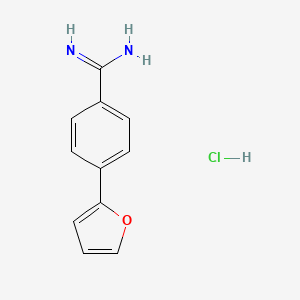
3,5-Dichloro-1,2-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1,2-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,2-benzothiazole typically involves the cyclization of o-aminothiophenol with chlorinated aromatic compounds. One common method includes the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride under acidic conditions . Another approach involves the use of 2-aminothiophenol and 3,5-dichlorobenzaldehyde in the presence of an oxidizing agent such as iodine or DMSO .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents like dichloromethane can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzothiazoles
Aplicaciones Científicas De Investigación
3,5-Dichloro-1,2-benzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1,2-benzothiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial enzymes such as DNA gyrase and dihydrofolate reductase, leading to the disruption of bacterial DNA replication and cell division.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 6-Chloro-2-benzothiazolamine
Uniqueness
3,5-Dichloro-1,2-benzothiazole is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which enhances its reactivity and biological activity compared to other benzothiazole derivatives . This structural feature allows for more diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H3Cl2NS |
|---|---|
Peso molecular |
204.08 g/mol |
Nombre IUPAC |
3,5-dichloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H |
Clave InChI |
UVXCVVGKTSHIPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)

![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)


